![molecular formula C12H12N2O3 B2851261 N-(1H-indol-2-ylcarbonyl)-beta-alanine CAS No. 68724-79-8](/img/structure/B2851261.png)
N-(1H-indol-2-ylcarbonyl)-beta-alanine
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Overview
Description
“N-(1H-indol-2-ylcarbonyl)-beta-alanine” is a compound that contains an indole nucleus . Indoles are a significant heterocyclic system found in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives, including “N-(1H-indol-2-ylcarbonyl)-beta-alanine”, have been synthesized using novel methods due to their importance . For instance, the Bischler synthesis has involved the use of N–H insertion reactions of diazo compounds and N-alkylanilines using rhodium or copper catalysis, providing a route to N-alkylindole-2-carboxylates .Molecular Structure Analysis
The molecular formula of “N-(1H-indol-2-ylcarbonyl)-beta-alanine” is C15H18N2O3 . It is a derivative of indole, a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis
Indole derivatives, including “N-(1H-indol-2-ylcarbonyl)-beta-alanine”, show various biologically vital properties . The investigation of novel methods of synthesis, including the formation of ethyl N-alkylated indol-2-carboxylates, has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
“N-(1H-indol-2-ylcarbonyl)-beta-alanine” has a molecular weight of 274.32 . Indoles, including this compound, are crystalline and colorless in nature with specific odors .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives have shown to possess antimicrobial properties . They can be used in the treatment of various microbial infections, making them valuable in the field of medicine .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad application makes them a versatile tool in medical treatments .
Antiviral Activity
Some indole derivatives have been found to possess antiviral properties . For example, certain derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them useful in the treatment of conditions that involve inflammation .
Antioxidant Activity
Certain indole derivatives have shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities observed with indole derivatives.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles, including “N-(1H-indol-2-ylcarbonyl)-beta-alanine”, has been a central theme in organic synthesis over the last century .
properties
IUPAC Name |
3-(1H-indole-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHKWPEDMLEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylcarbonyl)-beta-alanine |
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